

Application Note: Chiral Separation of Ilaprazole Enantiomers using a Deuterated Internal Standard

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Compound of Interest		
Compound Name:	Ilaprazole-d3	
Cat. No.:	B12376727	Get Quote

INTRODUCTION:

Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the management of acidrelated gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic
ulcers.[1] Like many pharmaceuticals, Ilaprazole is a chiral molecule, existing as two
enantiomers, R-Ilaprazole and S-Ilaprazole. Although chiral drugs have similar physicochemical
properties, their enantiomers can exhibit significant differences in pharmacological activity,
pharmacokinetics, and toxicity.[2] Therefore, the development of robust and sensitive analytical
methods for the enantioselective determination of Ilaprazole is crucial for pharmacokinetic
studies, quality control, and clinical monitoring.

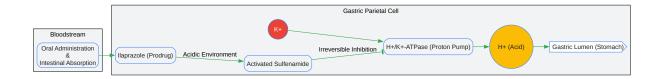
This application note details a sensitive and specific UHPLC-MS/MS method for the chiral separation and quantification of Ilaprazole enantiomers in biological matrices. The method utilizes **Ilaprazole-d3** as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The enantiomeric separation is achieved on a polysaccharide-based chiral stationary phase.

Mechanism of Action

Ilaprazole, a substituted benzimidazole, acts by irreversibly inhibiting the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells.[3] This inhibition blocks the final



step in gastric acid production, leading to a profound and sustained reduction in stomach acidity.[4][5]



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Caption: Mechanism of action of Ilaprazole.

EXPERIMENTAL PROTOCOLSSample Preparation (Plasma)

A protein precipitation method is employed for the extraction of Ilaprazole enantiomers and the internal standard from plasma samples.

- To 50 μ L of plasma sample in a microcentrifuge tube, add 10 μ L of **llaprazole-d3** internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
- Add 200 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.



• Inject 10 μ L of the reconstituted sample into the UHPLC-MS/MS system.

UHPLC-MS/MS Method

The chiral separation and quantification are performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

- · UHPLC System: Agilent 1290 Infinity or equivalent
- Mass Spectrometer: API 4000 tandem mass spectrometer or equivalent
- Ion Source: Electrospray Ionization (ESI), positive mode

Chromatographic Conditions:

Parameter	Value
Column	CHIRALPAK AS-RH (150 mm x 4.6 mm, 5 μm) [6]
Mobile Phase	10 mM Ammonium Acetate in Water : Acetonitrile (60:40, v/v)[6]
Flow Rate	0.5 mL/min[6]
Column Temperature	35°C
Injection Volume	10 μL

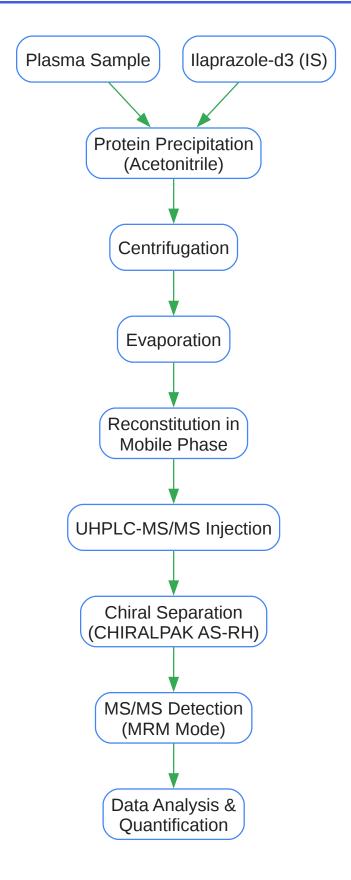
Mass Spectrometric Conditions:



Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions:	
R/S-Ilaprazole	m/z 367.2 → 184.0[7]
Ilaprazole-d3 (IS)	m/z 370.2 → 187.0 (Predicted)
Ion Source Temperature	500°C
Ion Spray Voltage	5500 V
Curtain Gas	20 psi
Collision Gas	6 psi
Nebulizer Gas (GS1)	50 psi
Turbo Gas (GS2)	50 psi

Experimental Workflow





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Caption: Experimental workflow for the analysis of Ilaprazole enantiomers.



RESULTS AND DISCUSSION

The developed UHPLC-MS/MS method demonstrates excellent performance for the chiral separation and quantification of Ilaprazole enantiomers. The use of a deuterated internal standard minimizes matrix effects and improves the accuracy and precision of the assay.

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance parameters are summarized in the table below.[6][8]

Validation Parameter	R-Ilaprazole	S-Ilaprazole
Linearity Range (ng/mL)	0.5 - 300	0.5 - 300
Correlation Coefficient (r²)	> 0.99	> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)	0.5	0.5
Intra-day Precision (%RSD)	< 10.9%	< 10.9%
Inter-day Precision (%RSD)	< 10.9%	< 10.9%
Accuracy (%RE)	-0.5% to 2.0%	-0.5% to 2.0%

Chromatography

Under the specified chromatographic conditions, baseline separation of the R- and S-Ilaprazole enantiomers is achieved. The CHIRALPAK AS-RH column, which contains amylose tris((S)- α -methylbenzylcarbamate) as the chiral selector, provides effective enantiorecognition.[9]

CONCLUSION

This application note presents a detailed protocol for the chiral separation and quantification of llaprazole enantiomers in plasma using a UHPLC-MS/MS method with a deuterated internal standard. The method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies and other applications requiring the stereoselective analysis of llaprazole. The provided experimental details and performance data can be readily adapted by researchers in the pharmaceutical and clinical fields.



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